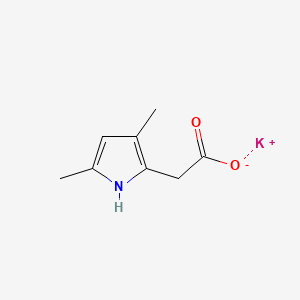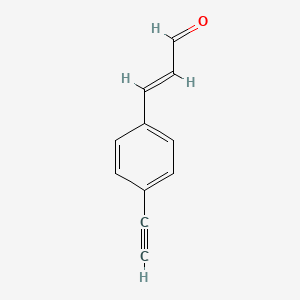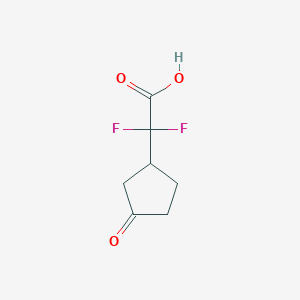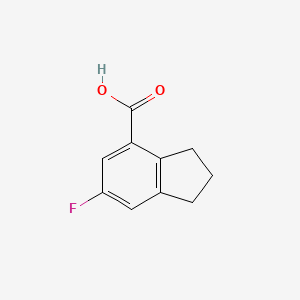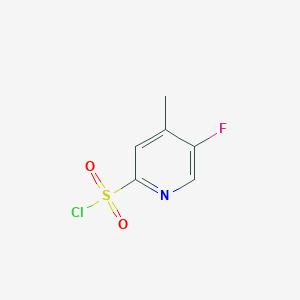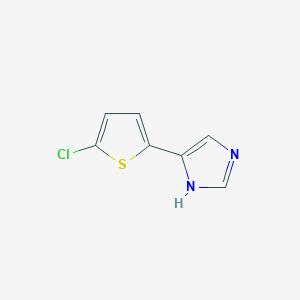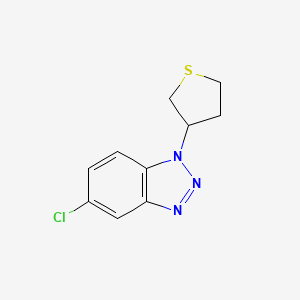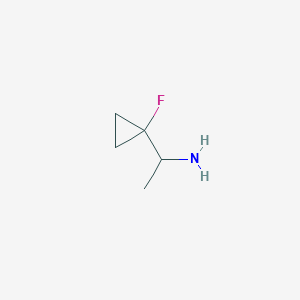
1-(1-Fluorocyclopropyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Fluorocyclopropyl)ethanamine is a fluorinated organic compound characterized by the presence of a cyclopropyl ring substituted with a fluorine atom and an ethanamine group.
Vorbereitungsmethoden
The synthesis of 1-(1-Fluorocyclopropyl)ethanamine can be achieved through several methods. One notable approach involves the Stille cross-coupling reaction, which utilizes a bench-stable (1-fluorocyclopropyl)metalloid reagent. This reaction is catalyzed by palladium and is compatible with a wide range of aryl and alkenyl halides bearing various functional groups . The reaction conditions typically involve the use of a palladium catalyst, a suitable ligand, and a base in an appropriate solvent.
Industrial production methods for such compounds often involve scaling up these synthetic routes while optimizing reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as reaction temperature and time, are critical factors in the industrial synthesis of this compound .
Analyse Chemischer Reaktionen
1-(1-Fluorocyclopropyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions, strong oxidizing or reducing agents for redox reactions, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed .
Wissenschaftliche Forschungsanwendungen
1-(1-Fluorocyclopropyl)ethanamine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated molecules.
Biology: In biological research, fluorinated compounds like this compound are studied for their potential as enzyme inhibitors or receptor ligands.
Medicine: The compound is investigated for its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 1-(1-Fluorocyclopropyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can influence the compound’s conformation, pKa, and lipophilicity, thereby modulating its biological activity . The exact pathways and targets depend on the specific application and the biological system under investigation.
Vergleich Mit ähnlichen Verbindungen
1-(1-Fluorocyclopropyl)ethanamine can be compared with other fluorinated compounds, such as fluoroquinolones and other fluorinated amines. Similar compounds include:
Fluoroquinolones: These are a class of antibiotics that contain fluorine atoms and exhibit high antibacterial activity.
Fluorinated Amines: Other fluorinated amines, such as 1-(fluoromethyl)cyclopropylamine, share similar structural features but may differ in their chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, which can be tailored for various applications .
Eigenschaften
Molekularformel |
C5H10FN |
|---|---|
Molekulargewicht |
103.14 g/mol |
IUPAC-Name |
1-(1-fluorocyclopropyl)ethanamine |
InChI |
InChI=1S/C5H10FN/c1-4(7)5(6)2-3-5/h4H,2-3,7H2,1H3 |
InChI-Schlüssel |
WOUAWTWMWPLNGS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1(CC1)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


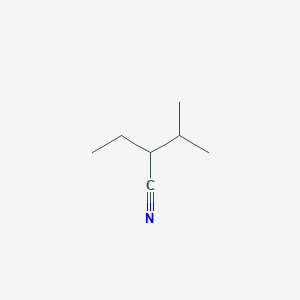
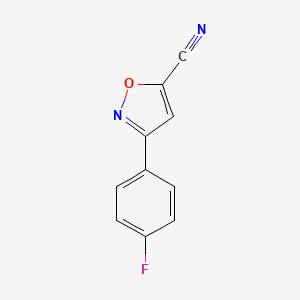
![Bicyclo[3.1.1]hept-2-ene-2-acetaldehyde, 6,6-dimethyl-](/img/structure/B13561078.png)
![1-(1,1-Dioxidothietan-3-yl)-6-fluoro-1H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B13561080.png)
![2'-methyl-6',7'-dihydro-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazole]-7'-ol](/img/structure/B13561096.png)

![{4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanaminehydrochloride](/img/structure/B13561122.png)
